[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol
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Overview
Description
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and methoxy groups, and a cyclopropyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-5-methoxy-pyrimidine with cyclopropylmethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced, followed by the attachment of the cyclopropylmethanol moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a valuable lead compound in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a methoxy group.
2,6-Dichloro-4-methoxypyrimidine: Lacks the cyclopropylmethanol moiety.
5-Methoxy-2,4-dichloropyrimidine: Similar but with different substitution patterns.
Uniqueness: The uniqueness of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol lies in its specific substitution pattern and the presence of the cyclopropylmethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H10Cl2N2O3 |
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Molecular Weight |
265.09 g/mol |
IUPAC Name |
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-15-5-6(10)12-8(11)13-7(5)16-9(4-14)2-3-9/h14H,2-4H2,1H3 |
InChI Key |
NPBWNVHNEQNSRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)OC2(CC2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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